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Compound of Interest

Compound Name:
2-(3-(Dimethylamino)-1-

methoxyallylidene)malononitrile

Cat. No.: B135978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(3-(Dimethylamino)-1-
methoxyallylidene)malononitrile, a key chemical intermediate in the synthesis of various

heterocyclic compounds, including the antitumor agent Gimeracil. This document outlines its

chemical properties, synthesis, and applications, along with detailed experimental protocols

and reaction workflows.

Chemical Properties and Data
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is an organic compound that

serves as a versatile building block in organic synthesis. Its structure features a highly activated

diene system, making it susceptible to a variety of chemical transformations.
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Property Value Reference

Molecular Formula C₉H₁₁N₃O [1]

Molecular Weight 177.2 g/mol [1]

Appearance Orange Solid [1]

Melting Point 130 °C [1]

Solubility Chloroform, Dichloromethane [1]

CAS Number 95689-38-6 [1]

Applications in Chemical Synthesis
The primary application of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is as a

precursor in the synthesis of substituted pyridone heterocycles. This reactivity is central to its

role as an intermediate in the industrial production of Gimeracil, a component of the oral

anticancer drug S-1. Gimeracil inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme

responsible for the degradation of 5-fluorouracil (5-FU), thereby enhancing the efficacy of 5-FU-

based chemotherapy.

The core of its synthetic utility lies in the intramolecular cyclization of the diene system to form

a pyridone ring. This transformation is a key step in constructing the heterocyclic core of

Gimeracil and other related bioactive molecules.

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-(3-
(Dimethylamino)-1-methoxyallylidene)malononitrile and its subsequent conversion to a

pyridone precursor of Gimeracil.

Protocol 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile (Intermediate A)

This initial step involves the condensation of malononitrile with trimethyl orthoacetate.
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Reagent Molar Eq.
Molecular
Weight ( g/mol
)

Amount (g) Moles (mol)

Malononitrile 1.0 66.06 66.06 1.0

Trimethyl

orthoacetate
1.1 120.15 132.17 1.1

Acetic Anhydride - 102.09 200 mL -

Procedure:

To a stirred solution of malononitrile (1.0 mol) in acetic anhydride (200 mL), add trimethyl

orthoacetate (1.1 mol).

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and remove the acetic anhydride

under reduced pressure.

The crude product can be purified by vacuum distillation to yield 2-(1-

methoxyethylidene)malononitrile as a colorless oil.

Expected Yield: 75-85%

Protocol 2: Synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (Target

Intermediate)

This step involves the reaction of Intermediate A with N,N-dimethylformamide dimethyl acetal

(DMF-DMA).
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Reagent Molar Eq.
Molecular
Weight ( g/mol
)

Amount (g) Moles (mol)

2-(1-

Methoxyethylide

ne)malononitrile

1.0 124.12 124.12 1.0

N,N-

Dimethylformami

de dimethyl

acetal

1.2 119.16 143.0 1.2

Dry Toluene - - 300 mL -

Procedure:

Dissolve 2-(1-methoxyethylidene)malononitrile (1.0 mol) in dry toluene (300 mL) under an

inert atmosphere (e.g., nitrogen or argon).

Add N,N-dimethylformamide dimethyl acetal (1.2 mol) to the solution.

Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature. The product will precipitate

as a solid.

Filter the solid, wash with cold toluene, and dry under vacuum to obtain 2-(3-
(Dimethylamino)-1-methoxyallylidene)malononitrile.

Expected Yield: 80-90%

Protocol 3: Synthesis of 3-Cyano-4-methoxy-2(1H)-pyridone (Gimeracil Precursor)

This final step in this sequence involves the intramolecular cyclization of the target

intermediate.
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Reagent Molar Eq.
Molecular
Weight ( g/mol
)

Amount (g) Moles (mol)

2-(3-

(Dimethylamino)-

1-

methoxyallyliden

e)malononitrile

1.0 177.20 177.20 1.0

Acetic Acid (80%

aqueous

solution)

- - 500 mL -

Procedure:

Suspend 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (1.0 mol) in an 80%

aqueous solution of acetic acid (500 mL).

Heat the mixture to reflux (approximately 110-115 °C) for 2-3 hours.

The reaction progress can be monitored by the disappearance of the starting material on

TLC.

Cool the reaction mixture to room temperature, which will cause the product to precipitate.

Filter the solid, wash with water, and then with a small amount of cold ethanol.

Dry the product under vacuum to yield 3-cyano-4-methoxy-2(1H)-pyridone.

Expected Yield: 85-95%

Reaction Workflows and Diagrams
The synthesis of the Gimeracil precursor from malononitrile can be visualized as a three-step

process.
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Caption: Synthetic pathway to a Gimeracil precursor.

The key transformation in the final step is an intramolecular cyclization.
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Caption: Proposed mechanism for pyridone formation.
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Safety and Handling
Malononitrile: Highly toxic and should be handled with extreme caution in a well-ventilated

fume hood. Avoid inhalation, ingestion, and skin contact.

Trimethyl orthoacetate and DMF-DMA: Flammable and irritants. Handle in a fume hood and

wear appropriate personal protective equipment (PPE).

Acetic Anhydride: Corrosive and a lachrymator. Use with adequate ventilation and

appropriate PPE.

Toluene: Flammable and toxic. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory

setting. The user assumes all responsibility for the safe handling and execution of these

procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-
38-6 [chemicalbook.com]

To cite this document: BenchChem. [Application Notes and Protocols: 2-(3-
(Dimethylamino)-1-methoxyallylidene)malononitrile]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b135978#2-3-dimethylamino-1-
methoxyallylidene-malononitrile-as-a-chemical-intermediate]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b135978?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7200067.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7200067.htm
https://www.benchchem.com/product/b135978#2-3-dimethylamino-1-methoxyallylidene-malononitrile-as-a-chemical-intermediate
https://www.benchchem.com/product/b135978#2-3-dimethylamino-1-methoxyallylidene-malononitrile-as-a-chemical-intermediate
https://www.benchchem.com/product/b135978#2-3-dimethylamino-1-methoxyallylidene-malononitrile-as-a-chemical-intermediate
https://www.benchchem.com/product/b135978#2-3-dimethylamino-1-methoxyallylidene-malononitrile-as-a-chemical-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b135978?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

